molecular formula C9H6ClNO2 B8534125 5-(m-Chlorophenyl)-3-hydroxyisoxazole

5-(m-Chlorophenyl)-3-hydroxyisoxazole

Cat. No.: B8534125
M. Wt: 195.60 g/mol
InChI Key: KJGNAXMKRVEMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(m-Chlorophenyl)-3-hydroxyisoxazole is an isoxazole derivative featuring a hydroxyl group at position 3 and a meta-chlorophenyl substituent at position 5. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

KJGNAXMKRVEMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)NO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Meta-substituted aryl groups (e.g., m-chlorophenyl, 3-iodophenyl) may confer distinct electronic and steric effects compared to para-substituted variants .

Physicochemical Properties

  • This compound: Predicted higher solubility in polar solvents due to the hydroxyl group. No direct melting point or spectral data are available.
  • 5-Chlorophenyl-3-methylisoxazole : Synthesized via nitroethane and triethylamine in benzene, with a focus on cyclization reactions .
  • Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate : Features an iodophenyl group, which may enhance molecular weight and halogen bonding. Characterized by NMR and IR spectra .
  • 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]triazole-3-thione : Melting point 210–211°C; IR peaks at 3307 cm⁻¹ (NH), 1275 cm⁻¹ (C=S); ¹H-NMR signals at δ 9.77 (triazole proton) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.